2,4-dimethyl-N-(2-methylphenyl)-3-furamide
Overview
Description
Synthesis Analysis
The synthesis of 2,4-dimethyl-N-(2-methylphenyl)-3-furamide involves the reaction of 2,4-dimethyl-furan-3-carbonyl chloride with aromatic amines in dry dioxane in the presence of triethylamine. The structures of the synthesized compounds are confirmed by 1H NMR spectroscopy and elemental analysis, indicating successful synthesis and purity of the compound (Matiichuk et al., 2020).
Molecular Structure Analysis
The molecular structure of this compound has been studied using spectroscopic methods, providing insights into its electronic and spatial configuration. These studies are crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
Chemical reactions involving this compound highlight its reactivity towards various reagents and conditions. The compound participates in cyclopalladation reactions, forming a chelate with selenium and carbon as donor atoms, showcasing its potential in coordination chemistry (Nonoyama & Nonoyama, 1989).
Scientific Research Applications
Anti-Inflammatory Activity : Matiichuk et al. (2020) synthesized 2,4-Dimethyl-N-aryl-3-furamides and tested their anti-inflammatory effects using the carrageenan-induced paw edema model. Some of these compounds demonstrated considerable anti-inflammatory effects (Matiichuk et al., 2020).
Synthetic Applications in Chemistry : Lindahl et al. (2006) developed a new synthesis for the furo[3,2-c]quinolin-4(5H)-one heterocycle using a palladium-catalysed cyclisation of N-(2-iodophenyl)-N-methyl-3-furamide. This method demonstrates the utility of furamide derivatives in organic synthesis (Lindahl et al., 2006).
Biological Activity Against Influenza A Virus : Yongshi et al. (2017) reported the synthesis of furan-carboxamide derivatives that were potent inhibitors of the influenza A H5N1 virus. These findings highlight the potential of furamide derivatives in antiviral drug development (Yu Yongshi et al., 2017).
Antiprotozoal Activity : Das and Boykin (1977) synthesized substituted 2,5-bis(4-guanylphenyl)furans, showing activity against Trypanosoma rhodesiense in mice, indicating the potential use of furamide derivatives in treating protozoal infections (Das & Boykin, 1977).
Antimicrobial Activity : Ghorab et al. (2017) synthesized a series of compounds, including furamide derivatives, which displayed interesting antimicrobial activity against a range of bacteria and fungi (Ghorab et al., 2017).
Synthesis of Bio-Based Polyamides : Mao et al. (2021) investigated the synthesis of bio-based polyamides from dimethyl furan-2,5-dicarboxylate, demonstrating the potential of furamide derivatives in creating environmentally friendly polymers (Mao et al., 2021).
Pharmaceutical Applications : Pommer and Zeeh (1977) studied substituted furamides for their specific activity against Basidiomycetes, indicating potential applications in fungicidal treatments (Pommer & Zeeh, 1977).
Mechanism of Action
Target of Action
Furan-carboxamide derivatives have been identified as potent inhibitors of the influenza a h5n1 virus .
Mode of Action
It’s known that furan-carboxamide derivatives can inhibit the influenza a h5n1 virus . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .
Biochemical Pathways
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Result of Action
Furan-carboxamide derivatives have been identified as novel inhibitors of lethal h5n1 influenza a virus .
properties
IUPAC Name |
2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-6-4-5-7-12(9)15-14(16)13-10(2)8-17-11(13)3/h4-8H,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQVIMRGJFYODV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(OC=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.